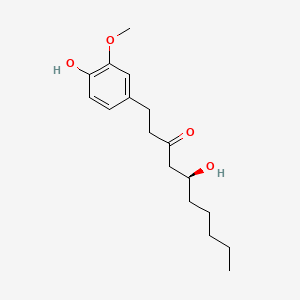![molecular formula C45H55N7O10 B1664744 (3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 131449-37-1](/img/structure/B1664744.png)
(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-70874 ist eine Verbindung, die für ihre hohe Selektivität und Potenz für den Cholezystokinin-Rezeptor bekannt ist. Sie wird hauptsächlich in der wissenschaftlichen Forschung verwendet und hat die Summenformel C45H55N7O10 und ein Molekulargewicht von 853,974 .
Vorbereitungsmethoden
Die Herstellung von A-70874 beinhaltet spezifische Synthesewege und Reaktionsbedingungen. Die Verbindung wird typischerweise durch eine Reihe von chemischen Reaktionen synthetisiert, die ihre hohe Selektivität und Potenz für den Cholezystokinin-Rezeptor gewährleisten. Die genauen Synthesewege und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben .
Analyse Chemischer Reaktionen
A-70874 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Dimethylsulfoxid, Polyethylenglykol und Tween 80. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von A-70874, die ihre hohe Selektivität und Potenz für den Cholezystokinin-Rezeptor behalten .
Wissenschaftliche Forschungsanwendungen
A-70874 wird aufgrund seiner hohen Selektivität und Potenz für den Cholezystokinin-Rezeptor in der wissenschaftlichen Forschung häufig eingesetzt. Es hat Anwendungen in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Wechselwirkungen von Cholezystokinin-Rezeptoren zu untersuchen. In der Biologie hilft es, die Rolle von Cholezystokinin in verschiedenen physiologischen Prozessen zu verstehen. In der Medizin wird es verwendet, um potenzielle therapeutische Anwendungen für Erkrankungen im Zusammenhang mit der Aktivität des Cholezystokinin-Rezeptors zu erforschen. In der Industrie wird es bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt .
Wirkmechanismus
A-70874 entfaltet seine Wirkungen, indem es selektiv an den Cholezystokinin-Rezeptor bindet. Diese Bindung moduliert die Aktivität des Rezeptors, was zu verschiedenen physiologischen Wirkungen führt. Die beteiligten molekularen Ziele und Pfade umfassen den Cholezystokinin-Rezeptor und seine assoziierten Signalwege. Diese Modulation kann Prozesse wie Angst, Depression, Kognition und Fressverhalten beeinflussen .
Wirkmechanismus
A-70874 exerts its effects by selectively binding to the cholecystokinin receptor. This binding modulates the activity of the receptor, leading to various physiological effects. The molecular targets and pathways involved include the cholecystokinin receptor and its associated signaling pathways. This modulation can influence processes such as anxiety, depression, cognition, and feeding behavior .
Vergleich Mit ähnlichen Verbindungen
A-70874 ist einzigartig in seiner hohen Selektivität und Potenz für den Cholezystokinin-Rezeptor. Ähnliche Verbindungen umfassen A-71623 und andere Cholezystokinin-Rezeptoragonisten und -antagonisten. Im Vergleich zu diesen Verbindungen weist A-70874 eine überlegene Selektivität und Potenz auf, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
CAS-Nummer |
131449-37-1 |
|---|---|
Molekularformel |
C45H55N7O10 |
Molekulargewicht |
854.0 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H55N7O10/c1-45(2,3)62-44(61)51-36(25-30-27-49-34-16-9-8-14-32(30)34)42(59)52(41(58)35(47-4)24-29-12-6-5-7-13-29)43(60)37(26-39(55)56)50-40(57)33(46)15-10-11-23-48-38(54)22-19-28-17-20-31(53)21-18-28/h5-9,12-14,16-22,27,33,35-37,47,49,53H,10-11,15,23-26,46H2,1-4H3,(H,48,54)(H,50,57)(H,51,61)(H,55,56)/b22-19+/t33-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
IHDGRMXKGXPBRQ-XEJAQAJBSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CC3=CC=CC=C3)NC)C(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)C=CC4=CC=C(C=C4)O)N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)[C@H](CC3=CC=CC=C3)NC)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCNC(=O)/C=C/C4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CC3=CC=CC=C3)NC)C(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)C=CC4=CC=C(C=C4)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
WXDF |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A 70874 A-70874 Boc-Trp-Lys(epsilon-N-4-hydroxycinnamoyl)-Asp-(N-methyl)Phe-NH2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)
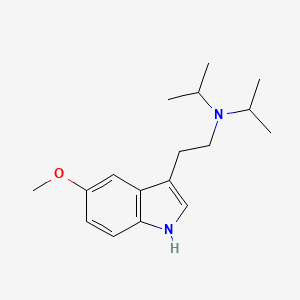
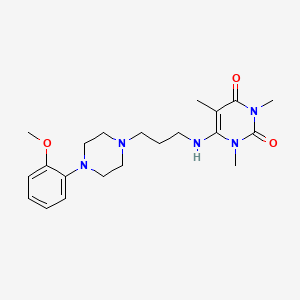
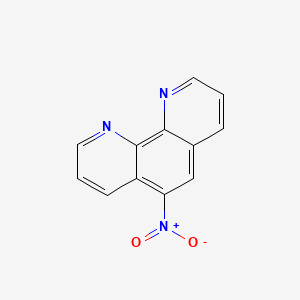


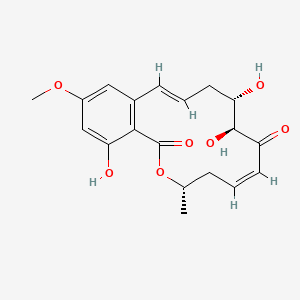
![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)
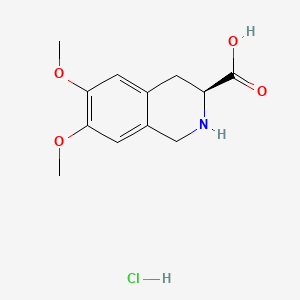
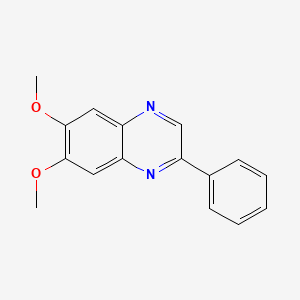
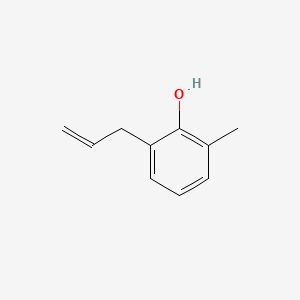
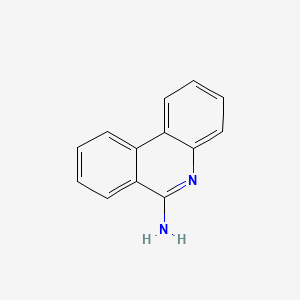
![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)
